molecular formula C11H10O3S B8500693 6-Hydroxy-benzo[b]thiophene-3-carboxylic acid ethyl ester

6-Hydroxy-benzo[b]thiophene-3-carboxylic acid ethyl ester

Cat. No.: B8500693
M. Wt: 222.26 g/mol
InChI Key: COXLHBAIRIHGLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxy-benzo[b]thiophene-3-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C11H10O3S and its molecular weight is 222.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10O3S

Molecular Weight

222.26 g/mol

IUPAC Name

ethyl 6-hydroxy-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C11H10O3S/c1-2-14-11(13)9-6-15-10-5-7(12)3-4-8(9)10/h3-6,12H,2H2,1H3

InChI Key

COXLHBAIRIHGLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC2=C1C=CC(=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4.72 g (20 mMol) 6-methoxy-benzo[b]thiophene-3-carboxylic acid ethyl ester in 200 ml CH2Cl2 at −10° C., 40 ml of a 1 M solution of BBr3 in CH2Cl2 are added via syringe during 12 min. The solution is stirred for 3.5 h at −10 to 0° C., then diluted with 600 ml EtOAc and poured into 450 ml of a mixture of sat. NaHCO3 and ice. After 5 min, the aq. layer is separated off and extracted 3× with 120 ml EtOAc. The organic phases are washed with water and brine, dried (Na2SO4) and after addition of SiO2 concentrated. The resulting powder is put on top of a SiO2-column and the title compound eluted with hexan/EtOAc 4:1: m.p.: 128-129° C.; TLC(hexane/EtOAc 4:1): Rf=0.18.
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4.72 g
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reactant
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200 mL
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mixture
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450 mL
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600 mL
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